ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate
Description
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-2-26-15(24)4-3-14(23)22-8-5-11-13(10-22)27-17(20-11)21-16(25)12-9-18-6-7-19-12/h6-7,9H,2-5,8,10H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTYHLMOLWXLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been extensively studied in the biomedical field, leading to the discovery of various receptor antagonists, modulators, and inhibitors. These include vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors GluN2A and mGluR5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1.
Mode of Action
It is known that similar compounds interact with their targets, leading to various changes. For instance, some derivatives have been proposed for the treatment of lysosomal and neurodegenerative, as well as cardiovascular diseases.
Biological Activity
Ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate is a complex organic compound with potential pharmacological properties. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyridine structure, which is often associated with significant biological activity. Its molecular formula is , and it has a molecular weight of 350.41 g/mol. The structural representation can be summarized as follows:
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| Physical Form | Off-white powder |
| Purity | ≥ 95% |
Research indicates that compounds with similar structures exhibit significant antiviral and anticancer properties. The mechanism of action for this compound likely involves:
- Inhibition of Viral Replication : Similar compounds have shown efficacy against viruses like herpes simplex virus by inhibiting viral replication.
- Induction of Apoptosis : The compound may induce apoptosis in tumor cells, contributing to its anticancer effects.
Therapeutic Applications
The compound is being investigated for various therapeutic applications:
- Antiviral Agents : Potential use in treating viral infections.
- Anticancer Agents : Research into its ability to induce cell death in cancerous cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound.
- Antiviral Activity : A study demonstrated that thiazolo-pyridine derivatives exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting that similar derivatives could be effective against other viral pathogens .
- Anticancer Properties : Research indicated that compounds with thiazole and pyridine rings could induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
- Mechanistic Studies : Detailed mechanistic studies revealed that these compounds may activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
Summary of Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antiviral Activity | Significant inhibition of HSV-1 replication | |
| Anticancer Properties | Induction of apoptosis in cancer cell lines | |
| Mechanistic Insights | Activation of apoptotic pathways |
Comparison with Similar Compounds
Ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 922456-34-6)
- Core Structure : Shares the thiazolo[5,4-c]pyridine backbone but differs in substituents.
- Substituents : A p-tolylthio-butanamido group replaces the pyrazine-2-carboxamido moiety.
- Molecular Weight : 419.6 g/mol (C₂₀H₂₅N₃O₃S₂) vs. an estimated ~377.4 g/mol (C₁₅H₁₇N₅O₄S) for the target compound.
- Key Differences : The absence of pyrazine and the presence of a sulfur-linked aromatic group may alter solubility and metabolic stability .
1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one
- Core Structure : Thiazolo[5,4-c]pyridine with an imidazole-substituted aniline group.
- Functional Groups : The imidazole moiety may enhance hydrogen-bonding interactions compared to the pyrazine carboxamide in the target compound.
- Safety Data : General precautions (e.g., P210 for flammability) apply, suggesting ester-containing analogues require careful handling .
Analogues with Heterocyclic Variations
Clopidogrel Ethyl Ester Analogue (Compound 6)
- Core Structure: Thieno[3,2-c]pyridine (sulfur-containing fused ring) vs. thiazolo[5,4-c]pyridine.
- Biological Activity : Clopidogrel is a P2Y12 receptor antagonist used as an antiplatelet agent. The ethyl ester analogue highlights the role of ester groups in prodrug design.
- Synthesis : Prepared via a multicomponent reaction involving ethyl glyoxylate, emphasizing scalable methodologies for similar compounds .
Prasugrel (CS 747, LY640315)
- Core Structure: Thieno[3,2-c]pyridine with acetyloxy and fluorophenyl groups.
- Molecular Weight : 409.90 g/mol (hydrochloride salt).
- Key Contrast : The fluorophenyl and cyclopropyl groups enhance metabolic stability and receptor affinity compared to the pyrazine-carboxamide substituent in the target compound .
(4-Fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone
- Core Structure : Oxazolo[5,4-c]pyridine (oxygen vs. sulfur in the fused ring).
- Implications : Oxygen’s electronegativity may reduce lipophilicity compared to sulfur-containing analogues, affecting membrane permeability .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
